molecular formula C23H21F3N2O4S B4564004 N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide

N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B4564004
M. Wt: 478.5 g/mol
InChI Key: NZGLTKIDQSDABL-UHFFFAOYSA-N
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Description

N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide is a useful research compound. Its molecular formula is C23H21F3N2O4S and its molecular weight is 478.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.11741282 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Methodologies

Weinreb Amide Based Synthetic Equivalents : Weinreb amide functionality has been utilized to develop synthetic equivalents for convenient access to complex organic frameworks, such as 4-aryl-1,2,3,4-tetrahydroisoquinolines. The process involves key intermediates that facilitate the synthesis of protected organic compounds through reduction and acid-promoted cyclization steps (Kommidi, Balasubramaniam, & Aidhen, 2010).

Glycosyl Triflates Generation : A combination of specific sulfonates with trifluoromethanesulfonic anhydride has been shown to activate thioglycosides, leading to glycosyl triflates at low temperatures. This process is crucial for the synthesis of glycosides, demonstrating the role of sulfonate and trifluoromethyl groups in synthetic chemistry (Crich & Smith, 2000).

Material Science and Functional Materials

Sulfonated Thin-Film Composite Membranes : Novel sulfonated aromatic diamine monomers have been synthesized and used in the preparation of thin-film composite (TFC) nanofiltration membranes. These membranes demonstrate improved water flux and dye rejection capabilities, showcasing the potential application of sulfonated and trifluoromethyl-functionalized compounds in water purification technologies (Liu et al., 2012).

Electrochemical Applications

Ionic Liquids for Electric Double Layer Capacitor (EDLC) : Research into aliphatic quaternary ammonium salts with methoxyethyl groups has led to the development of ionic liquids suitable for EDLC applications. These ionic liquids, such as N, N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium tetrafluoroborate, exhibit wide potential windows and high ionic conductivities, underlining the importance of molecular design in creating high-performance materials for energy storage (Sato, Masuda, & Takagi, 2004).

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-2-32-20-14-12-19(13-15-20)28(33(30,31)21-6-4-3-5-7-21)16-22(29)27-18-10-8-17(9-11-18)23(24,25)26/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGLTKIDQSDABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide

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